REACTION_CXSMILES
|
[Na].[CH3:2][CH:3]([SH:5])[CH3:4].[N+:6]([C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12]Cl)([O-:8])=[O:7]>CO>[N+:6]([C:9]1[CH:16]=[CH:15][CH:14]=[C:11]([CH2:12][S:5][CH:3]([CH3:4])[CH3:2])[CH:10]=1)([O-:8])=[O:7] |^1:0|
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Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)S
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CCl)C=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to room temperature
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
|
treated with diethyl ether (300 mL)
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Type
|
WASH
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Details
|
washed with water (2×100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=C1)CSC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |